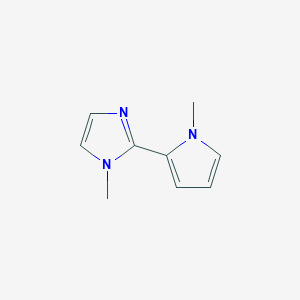
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole and a pyrrole ring
準備方法
The synthesis of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole typically involves the reaction of 1-methyl-1H-pyrrole with imidazole under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
化学反応の分析
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer’s disease research, the compound inhibits the activity of the beta-secretase enzyme, which is involved in the formation of beta-amyloid plaques in the brain .
類似化合物との比較
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: A simpler compound with only a pyrrole ring.
1-Methyl-1H-imidazole: A compound with only an imidazole ring.
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole: A compound with a benzimidazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its combined imidazole and pyrrole rings, which confer distinct chemical and biological properties .
生物活性
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole is a heterocyclic compound that combines features of both imidazole and pyrrole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its imidazole core, which is a five-membered ring containing two nitrogen atoms, and a pyrrole moiety. The structural formula can be represented as follows:
This molecular structure contributes to its amphoteric nature and allows it to participate in various biochemical interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, compounds containing the imidazole ring have been shown to exhibit significant antibacterial activity against various strains of bacteria, including Helicobacter pylori and Staphylococcus aureus . The presence of the pyrrole group enhances this activity by improving lipophilicity and receptor binding.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | H. pylori | 32 |
| This compound | S. aureus | 27 |
Antitumor Activity
Recent research indicates that imidazole derivatives can act as potential antitumor agents. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, derivatives with similar structures demonstrated IC50 values ranging from 0.04 to 49.85 µM against various cancer cell lines, suggesting significant cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 49.85 | Induction of apoptosis |
| HeLa | 7.01 | Inhibition of topoisomerase IIa |
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness in reducing inflammatory markers in vitro, indicating a possible role in treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the imidazole and pyrrole rings. This synthetic pathway is crucial for optimizing yield and purity for biological testing.
Case Studies
Several case studies illustrate the compound's biological activity:
- Antimicrobial Efficacy : A study demonstrated that a series of imidazole derivatives exhibited strong antibacterial activity against E. coli and P. aeruginosa, with some compounds achieving MIC values below 10 µg/mL .
- Antitumor Screening : In vivo studies on tumor-bearing mice showed that administering imidazole derivatives resulted in significant tumor reduction compared to control groups, highlighting their potential as anticancer agents .
- Inflammation Models : In models of acute inflammation, compounds similar to this compound significantly reduced edema formation, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-methyl-2-(1-methylpyrrol-2-yl)imidazole |
InChI |
InChI=1S/C9H11N3/c1-11-6-3-4-8(11)9-10-5-7-12(9)2/h3-7H,1-2H3 |
InChIキー |
UJBFPRTXPCZEDM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2=NC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















